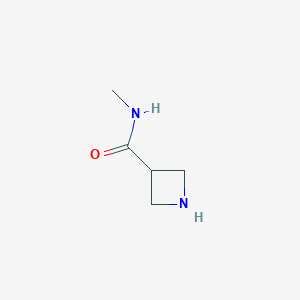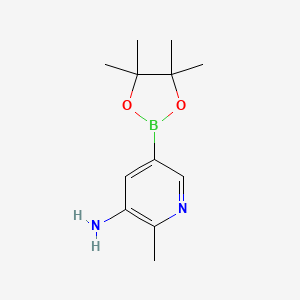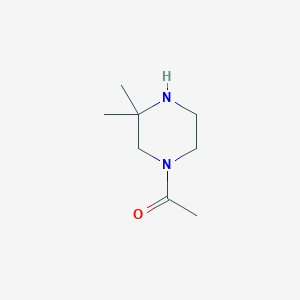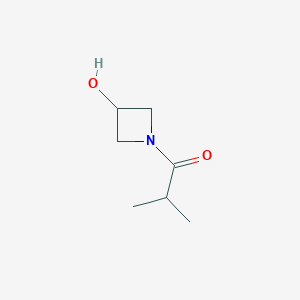
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a useful research compound. Its molecular formula is C5H11BF3N and its molecular weight is 152.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and its derivatives are significant in catalysis and polymerization. For instance, tris(2-pyridyl)borates, closely related to this compound, are robust and electron-donating ligands used in metal complexes for catalysis. These ligands, especially when substituted with isopropyl groups, enable the formation of 1:1 complexes with Mg2+, Zn2+, or Ca2+, which are active in the controlled polymerization of various compounds such as l-lactide and ε-caprolactone (Qian & Comito, 2022).
Synthesis of Aminopyrroles
This compound can be utilized as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles. This application leverages the 2H-azirine ring expansion strategy to produce these aminopyrroles, which have potential use in various chemical syntheses (Khlebnikov et al., 2018).
Coordination Chemistry
In coordination chemistry, this compound complexes have shown unique structural features. For example, a study on a pseudo-C2-symmetrical Pd complex with this compound ligands revealed positional disorder in the cation, which is crucial for understanding the behavior of these compounds in complex chemical systems (Guzei et al., 2008).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound, such as tris(pentafluorophenyl)boron, have shown strong acceptor properties and are used in forming complexes with various Lewis bases. These derivatives are integral to the synthesis and reactivity studies in organometallic compounds (Massey & Park, 1964).
Development of Ionic Liquid Supported Organocatalysts
This compound derivatives are also instrumental in the development of ionic liquid-supported organocatalysts. These catalysts have been used for enantioselective Michael additions to β-nitrostyrenes, demonstrating their utility in asymmetric synthesis (Yacob et al., 2008).
Eigenschaften
IUPAC Name |
trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJIUAKWLMMDRX-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCC1)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)



![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)



![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)



